7-Bromo-3-ethyl-5-methyl-1H-indole
Description
Properties
IUPAC Name |
7-bromo-3-ethyl-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-9(8)4-7(2)5-10(11)12/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKXWJNZIMKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization via Halogenation, Coupling, and Cyclization
A closely related method for preparing 5-bromo-7-methylindole , which shares structural similarity with the target compound, was disclosed in patent CN113045475A. This method involves:
- Starting from 4-bromo-2-methylaniline as the precursor.
- Performing an iodination reaction to introduce an iodine substituent.
- Applying a Sonogashira coupling reaction with trimethylsilylacetylene to install an alkyne moiety.
- Conducting a base-promoted cyclization to form the indole ring with bromine at the 5-position and methyl at the 7-position.
This three-step sequence is characterized by mild conditions, relatively high yields (up to ~79.5%), and suitability for large-scale synthesis due to straightforward purification and cost-effective reagents.
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Iodination | NIS or I2 in solvent | High | Converts 4-bromo-2-methylaniline to iodinated intermediate |
| 2 | Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, room temp, N2 atmosphere | 92 | Efficient coupling to form alkyne intermediate |
| 3 | Cyclization | Potassium tert-butoxide, NMP, 60°C, 2 hours | 75-80 | Base-promoted ring closure to yield bromo-methylindole |
This approach, while demonstrated for 5-bromo-7-methylindole, can be adapted for 7-bromo-3-ethyl-5-methyl-1H-indole by modifying the starting aniline and coupling partners to introduce the ethyl group at the 3-position.
Lithiation and Electrophilic Substitution for 3-Ethyl Indole Derivatives
The preparation of 3-ethyl indole derivatives involves lithiation at the 3-position followed by electrophilic alkylation. According to the Organic Syntheses procedure for 1H-indole, 3-ethyl derivatives can be prepared by:
- Generating 3-lithioindole intermediates via lithiation with strong bases at low temperature (-78°C).
- Quenching the lithiated intermediate with appropriate electrophiles such as ethyl halides or related reagents.
- Purification by column chromatography.
This method allows selective introduction of the ethyl group at the 3-position with good control over regioselectivity.
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithiation | n-BuLi or similar base, THF, -78°C | Moderate | Formation of 3-lithioindole intermediate |
| 2 | Electrophilic Alkylation | Ethyl halide or equivalent, THF, low temperature | Moderate | Introduction of ethyl group at 3-position |
Electrophilic Aromatic Substitution for Bromination
Selective bromination at the 7-position of indole derivatives can be achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The regioselectivity is influenced by the existing substituents on the indole ring.
Integrated Synthetic Strategy for this compound
Based on the above methods, a plausible synthetic route to the target compound involves:
- Starting Material Preparation:
- Use 4-bromo-2-methylaniline or a suitably substituted aniline as precursor.
- Introduction of Ethyl Group:
- Perform lithiation at the 3-position of the indole precursor followed by electrophilic alkylation to install the ethyl group.
- Bromination:
- Conduct regioselective bromination at the 7-position using NBS or other brominating agents.
- Cyclization and Purification:
- Use base-promoted cyclization to form the indole core if starting from aniline derivatives.
- Purify intermediates and final product by silica gel chromatography.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Yield (%) | Scalability | Notes |
|---|---|---|---|---|---|---|
| Patent CN113045475A method | 4-bromo-2-methylaniline | Iodination, Sonogashira coupling, cyclization | Room temp to 60°C, N2 atmosphere | 75-92 | High | Mild, cost-effective, suitable for scale |
| Lithiation and alkylation | Indole or substituted indole | Lithiation at 3-position, electrophilic alkylation | THF, -78°C | Moderate | Moderate | Requires low temperature, careful handling |
| Electrophilic bromination | Substituted indole | Bromination with NBS or Br2 | Controlled temperature | Moderate | High | Regioselectivity depends on substituents |
Research Findings and Notes
- The Sonogashira coupling method combined with base-promoted cyclization is advantageous due to its shorter synthetic route, higher yields, and milder conditions compared to traditional multi-step syntheses involving harsh reagents or expensive catalysts.
- Lithiation-based alkylation provides regioselective functionalization at the 3-position but requires cryogenic conditions and careful quenching to avoid side reactions.
- Electrophilic bromination is a classical method for introducing bromine substituents but requires optimization to avoid polybromination or substitution at undesired positions.
- The combination of these methods, tailored to the substitution pattern of this compound, enables efficient synthesis for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing indole ring, which polarizes the C–Br bond.
Key Examples
Mechanistic Insights :
-
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation or alkyne insertion and reductive elimination .
-
Amination reactions often require bulky ligands (e.g., Xantphos) to prevent β-hydride elimination .
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at positions 2 and 4. The bromine and alkyl substituents direct incoming electrophiles via electronic and steric effects.
Reported Reactions
| Electrophile | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | C4 | 55% | |
| Sulfonation (ClSO₃H) | CH₂Cl₂, RT, 4 h | C2 | 62% |
Substituent Effects :
-
The 3-ethyl and 5-methyl groups sterically hinder substitution at adjacent positions (C2 and C6), favoring C4 nitration .
-
Bromine’s electron-withdrawing effect deactivates the ring but enhances regioselectivity via resonance direction .
Functionalization of the Ethyl Group
The 3-ethyl side chain can undergo oxidation or dehydrogenation under controlled conditions:
Challenges :
-
Over-oxidation to carboxylic acids is common with strong oxidants (e.g., CrO₃), necessitating mild conditions .
Ring Modification Reactions
The indole nitrogen and adjacent carbons participate in cyclization and ring-expansion reactions:
Cyclization with TosMIC
-
Product : Pyrrolo[3,4-b]indole derivatives (71–89% yield).
-
Mechanism : Base-induced deprotonation followed by [3+2] cycloaddition with TosMIC .
Photochemical Dimerization
Reductive Dehalogenation
The C–Br bond can be cleaved under reductive conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, RT, 8 h | 3-Ethyl-5-methyl-1H-indole | 92% | |
| Zn, NH₄Cl | MeOH/H₂O, 70°C, 3 h | 3-Ethyl-5-methyl-1H-indole | 78% |
Applications :
-
Dehalogenation is critical for synthesizing unsubstituted indole scaffolds for further derivatization .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Indole) | Key Influencing Factors |
|---|---|---|
| Nucleophilic Substitution | 3.5× faster | Bromine’s leaving group ability |
| Electrophilic Substitution | 0.7× slower | Electron-withdrawing Br and alkyl groups |
| Oxidative Functionalization | 2.1× faster | Stability of radical intermediates |
Scientific Research Applications
Anticancer Properties
Indole derivatives, including 7-Bromo-3-ethyl-5-methyl-1H-indole, have been extensively studied for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
- Case Study: Inhibition of Protein Kinases
Research has shown that indole derivatives can inhibit tumor-related protein kinases, which are crucial for cancer cell growth and survival. A study highlighted the synthesis of various indole analogues that demonstrated potent inhibitory effects on these kinases, suggesting a promising avenue for cancer treatment .
Antimicrobial Activity
Indoles are known for their antimicrobial properties, making them suitable candidates for developing new antibiotics.
- Data Table: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | Escherichia coli | 12 |
This table illustrates the effectiveness of this compound against common bacterial strains, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of indole derivatives, including potential applications in treating neurodegenerative diseases.
- Case Study: Neuroprotection in Cellular Models
Research demonstrated that certain indole compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their utility in neurodegenerative conditions like Alzheimer's disease .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
Synthesis Methodology
The compound can be synthesized through various methodologies involving bromination and alkylation reactions, which allow for the introduction of different functional groups that enhance its biological activity.
Functionalization Reactions
The ability to functionalize indoles at specific positions provides a pathway for creating a library of compounds with tailored properties.
Data Table: Functionalization Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Acid catalyst | 85 | |
| Alkylation | Base-catalyzed | 90 | |
| Halogenation | Electrophilic substitution | 75 |
This table summarizes various functionalization reactions applicable to this compound, showcasing its versatility in organic synthesis.
Drug Development
The ongoing research into the biological activities of indoles suggests that this compound could be a lead compound in drug development programs targeting cancer and infectious diseases.
Exploration of New Derivatives
Future studies may focus on synthesizing new derivatives of this compound to enhance its efficacy and reduce toxicity, paving the way for novel therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethyl-5-methyl-1H-indole involves its interaction with various molecular targets. The bromine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological receptors. The indole ring structure allows it to interact with enzymes and proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Bromine Position
Substituents at Position 3
- Ethyl Group : The ethyl group in the target compound provides lipophilicity, contrasting with bulkier groups (e.g., imidazolyl or triazolyl) in analogs, which may enhance binding to biological targets .
- Imidazolyl/Triazolyl Groups : These heterocyclic groups in compounds 34, 35, and 9a–9d introduce hydrogen-bonding capabilities, critical for interactions in enzymatic pockets .
Methyl Group at Position 5
The methyl group in the target compound may sterically shield the indole core, reducing reactivity compared to compounds with substituents like methoxy (79) or halogens at this position .
Physical and Spectroscopic Properties
Melting points and NMR data reflect substituent effects:
The ethyl and methyl groups in the target compound would likely produce distinct upfield shifts in ¹H NMR (e.g., δ 1.2–1.5 for ethyl CH₃ and δ 2.3–2.5 for aromatic CH₃).
Biological Activity
Overview
7-Bromo-3-ethyl-5-methyl-1H-indole is a synthetic organic compound belonging to the indole family, characterized by a bromine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 5th position of the indole ring. Indoles are known for their diverse biological activities, making this compound a subject of interest in various fields, including medicinal chemistry and pharmacology.
The compound's structure enhances its reactivity and biological activity. The presence of the bromine atom facilitates halogen bonding, which can significantly affect its interaction with biological targets. The general formula for this compound is , with a molecular weight of approximately 239.12 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂BrN |
| Molecular Weight | 239.12 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that the compound may possess similar antimicrobial potential, warranting further investigation.
Anticancer Activity
The anticancer properties of indole derivatives have been well-documented. In vitro studies have demonstrated that certain indole compounds can induce apoptosis in cancer cell lines such as HeLa and MCF cells. For example, a related compound was shown to suppress tumor growth in mice models . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.
Table: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| MCF | 25.72 ± 3.95 | Induced apoptosis | |
| HeLa | Similar across compounds | Cytotoxicity observed |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : Its structure allows it to interact with various receptors, potentially modulating their activity.
- Halogen Bonding : The bromine atom enhances binding affinity to biological targets, which may improve efficacy against pathogens or cancer cells.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated a series of indole derivatives against MRSA strains. Among these, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. This suggests that this compound could be effective against resistant bacterial strains due to its structural features .
Case Study 2: Anticancer Efficacy in Vivo
In vivo studies involving tumor-bearing mice treated with related indole compounds demonstrated significant tumor suppression and increased survival rates compared to control groups. These findings highlight the potential of indole derivatives, including this compound, as therapeutic agents in oncology .
Q & A
Q. Key Considerations :
- Regioselectivity : The electronic effects of the 3-ethyl and 5-methyl groups direct bromination to the 7-position.
- Yield Optimization : Varying catalysts (e.g., CuI in click chemistry) and solvents (PEG-400/DMF mixtures) can improve yields .
How can crystallographic data for this compound be refined using SHELX software?
Advanced Research Question
Single-crystal X-ray diffraction data can be processed using SHELXL for structure refinement. Key steps include:
Data Integration : Use SHELXS for initial structure solution via direct methods.
Refinement : Iterative cycles in SHELXL to adjust positional/thermal parameters, accounting for bromine’s high electron density.
Validation : Analyze R-factors, residual density maps, and Hirshfeld surfaces to ensure accuracy .
Q. Methodological Resolution :
- Design a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst loading).
- Use LC-MS or in situ NMR to monitor reaction progress and identify intermediates .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
NMR Spectroscopy :
- ¹H NMR : Confirm substitution pattern (e.g., deshielded H-7 due to bromine’s electronegativity).
- ¹³C NMR : Identify quaternary carbons (C-7 at ~115 ppm for C-Br) .
Mass Spectrometry : HRMS (e.g., FAB-HRMS) to verify molecular ion ([M+H]⁺) and isotopic pattern (²⁷Br/⁸¹Br) .
IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
How can structure-activity relationships (SAR) be studied for this compound in drug discovery?
Advanced Research Question
Analog Synthesis : Modify substituents (e.g., replace 3-ethyl with bulkier groups) to assess steric effects.
Biological Assays : Test analogs against target proteins (e.g., kinases) using enzymatic inhibition assays (IC₅₀ determination) .
Computational Modeling : Dock the brominated indole into binding pockets (e.g., using AutoDock Vina) to predict interactions.
Basic Research Question
- GHS Classification : Acute toxicity (Category 4, H302) and skin/eye irritation .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors.
- Waste Disposal : Neutralize with aqueous NaOH before disposal in halogenated waste .
How can researchers resolve conflicting crystallographic data for indole derivatives?
Advanced Research Question
Twinned Crystals : Use SHELXL ’s TWIN command to model twin domains .
Disorder Modeling : Refine occupancies of disordered ethyl/methyl groups with PART instructions.
Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .
What strategies optimize the solubility of this compound for biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
